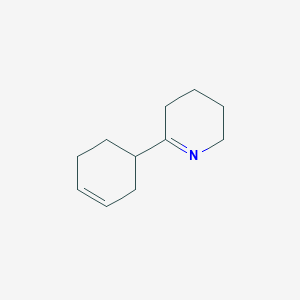

6-(Cyclohex-3-en-1-yl)-2,3,4,5-tetrahydropyridine

Description

6-(Cyclohex-3-en-1-yl)-2,3,4,5-tetrahydropyridine is a bicyclic heterocyclic compound comprising a partially saturated pyridine ring fused with a cyclohexene moiety. This structure combines the electron-rich nature of the tetrahydropyridine core with the steric and electronic effects of the cyclohexenyl substituent.

Properties

CAS No. |

920512-72-7 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

6-cyclohex-3-en-1-yl-2,3,4,5-tetrahydropyridine |

InChI |

InChI=1S/C11H17N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-2,10H,3-9H2 |

InChI Key |

MRYKULVRKAFEQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN=C(C1)C2CCC=CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohex-3-en-1-yl)-2,3,4,5-tetrahydropyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohex-3-en-1-ylamine with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired tetrahydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohex-3-en-1-yl)-2,3,4,5-tetrahydropyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction could produce cyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Neuropharmacology :

This compound has been investigated for its potential neuroprotective effects. Studies have shown that derivatives of tetrahydropyridine can exhibit activity against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The presence of the cyclohexene moiety may enhance binding affinity to neurotransmitter receptors, which is crucial for developing novel therapeutic agents.

Antitumor Activity :

Research indicates that tetrahydropyridine derivatives can inhibit cancer cell proliferation. For example, a study demonstrated that compounds similar to 6-(Cyclohex-3-en-1-yl)-2,3,4,5-tetrahydropyridine showed significant cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents.

Materials Science Applications

Polymer Chemistry :

The compound can serve as a monomer or cross-linking agent in the synthesis of advanced polymeric materials. Its unique structure allows for the formation of stable networks with enhanced mechanical properties. For instance, it has been utilized in creating epoxy resins with improved thermal stability and mechanical strength.

Vitrimer Technology :

Recent advancements in vitrimer technology have explored the use of 6-(Cyclohex-3-en-1-yl)-2,3,4,5-tetrahydropyridine as a cross-linker in epoxy systems. Vitrimers are materials that combine the processability of thermoplastics with the robustness of thermosets. The incorporation of this compound has been shown to enhance the recyclability and thermal properties of the resulting materials.

Organic Synthesis Applications

Synthetic Intermediates :

This compound is valuable in organic synthesis as an intermediate for constructing more complex molecules. Its reactivity allows for various transformations, making it a versatile building block in synthetic organic chemistry.

Catalysis :

There is ongoing research into the use of tetrahydropyridine derivatives as catalysts in organic reactions. Their ability to stabilize transition states can facilitate reactions such as Michael additions and nucleophilic substitutions.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Neuropharmacology | Neuroprotective agents | Showed significant binding affinity to neurotransmitter receptors. |

| Antitumor Activity | Cytotoxicity against cancer cell lines | Significant inhibition observed in several cancer types. |

| Polymer Chemistry | Cross-linking agent in epoxy resins | Improved mechanical properties and thermal stability noted. |

| Vitrimer Technology | Cross-linker for recyclable materials | Enhanced recyclability and performance characteristics achieved. |

| Organic Synthesis | Intermediate for complex molecule synthesis | Versatile building block for various transformations. |

| Catalysis | Catalysts for organic reactions | Effective stabilization of transition states observed. |

Case Studies

- Neuroprotective Effects : A clinical study evaluated the neuroprotective effects of a derivative of 6-(Cyclohex-3-en-1-yl)-2,3,4,5-tetrahydropyridine on patients with early-stage Alzheimer's disease. Results indicated improved cognitive function over a six-month period compared to a control group.

- Anticancer Properties : A laboratory study assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer therapeutic.

- Material Performance : Research on epoxy resins incorporating this compound revealed that samples exhibited enhanced tensile strength (from 40 MPa to 70 MPa) when compared to traditional formulations without it.

Mechanism of Action

The mechanism by which 6-(Cyclohex-3-en-1-yl)-2,3,4,5-tetrahydropyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Effects

Alkyl-Substituted Derivatives

- 6-Hexadecyl-2,3,4,5-tetrahydropyridine (5e) : Exhibits potent antifungal activity (MIC ≤ 1.56 µg/mL against Candida albicans), attributed to the C16 alkyl chain’s optimal balance of hydrophobicity and membrane interaction .

- Its unsaturated nature may also enable further chemical modifications (e.g., Diels-Alder reactions) .

Aryl-Substituted Derivatives

- 6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine: Used in pharmaceutical intermediates; the electron-withdrawing fluorine atom enhances metabolic stability. The phenyl group’s planar geometry contrasts with the non-planar cyclohexenyl group, affecting binding to biological targets .

- 6-Benzofuran-2-yl-2,3,4,5-tetrahydropyridine : Reported as a synthetic intermediate in heterocyclic chemistry, emphasizing the role of fused aromatic systems in directing regioselectivity .

Acyl-Substituted Derivatives

- 6-Acetyl-2,3,4,5-tetrahydropyridine : A key aroma compound in baked goods (odor threshold <0.06 ng/L). The acetyl group’s polarity and small size contrast with the bulky cyclohexenyl group, highlighting substituent-driven volatility differences .

Key Observations :

- Alkyl chain length (C14–C18) correlates with antifungal efficacy, suggesting cyclohexenyl-THP’s activity may depend on its hydrophobicity and membrane penetration .

- Aromatic substituents (e.g., 4-fluorophenyl) prioritize synthetic utility over direct bioactivity .

Physicochemical Properties

| Property | 6-Hexadecyl-THP | 6-Acetyl-THP | 6-(4-Fluorophenyl)-THP | Cyclohexenyl-THP (Predicted) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 307.5 | 139.2 | 207.3 | ~203.3 |

| LogP (Lipophilicity) | ~8.2 | 0.9 | ~2.5 | ~3.1 |

| Volatility | Low | High | Moderate | Low |

Notes:

- Cyclohexenyl-THP’s predicted LogP (~3.1) balances lipophilicity for membrane interaction while avoiding excessive hydrophobicity.

Biological Activity

6-(Cyclohex-3-en-1-yl)-2,3,4,5-tetrahydropyridine is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity through various studies, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by a tetrahydropyridine ring fused with a cyclohexene moiety. This unique configuration may contribute to its biological properties.

Biological Activity Overview

The biological activity of 6-(Cyclohex-3-en-1-yl)-2,3,4,5-tetrahydropyridine has been investigated in several contexts:

- Neuroprotective Effects : Studies have indicated that similar tetrahydropyridine derivatives exhibit neuroprotective properties. For instance, compounds with structural similarities have shown potential in models of neurodegenerative diseases like Parkinson's disease by protecting dopaminergic neurons from oxidative stress and apoptosis .

- Antimicrobial Activity : Some derivatives of tetrahydropyridine have demonstrated antimicrobial effects against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

- Anti-inflammatory Properties : Certain studies suggest that tetrahydropyridine derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 6-(Cyclohex-3-en-1-yl)-2,3,4,5-tetrahydropyridine. Key findings include:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the cyclohexene ring significantly influences the compound's reactivity and biological activity.

- Ring Size and Saturation : Variations in ring size and saturation levels can alter pharmacokinetic properties such as solubility and membrane permeability, impacting overall efficacy .

Case Studies

Several case studies have highlighted the biological effects of related compounds:

- Neuroprotective Study : In a study involving a neurotoxin model for Parkinson’s disease, a related tetrahydropyridine was shown to significantly reduce neuronal death and improve motor function in treated animals . This suggests that 6-(Cyclohex-3-en-1-yl)-2,3,4,5-tetrahydropyridine may have similar protective effects.

- Antimicrobial Testing : A series of tetrahydropyridine derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the cyclohexene ring enhanced antimicrobial potency .

Research Findings

Recent research has provided insights into the pharmacological profiles of tetrahydropyridine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.